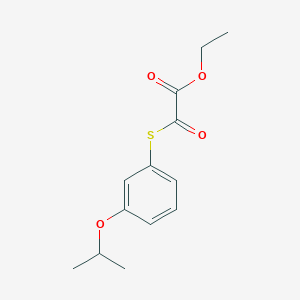

Ethyl 2-(3-iso-propoxyphenyl)sulfanyl-2-oxo-acetate

Description

Ethyl 2-(3-iso-propoxyphenyl)sulfanyl-2-oxo-acetate is an organic compound characterized by a phenyl ring substituted with an iso-propoxy group at the meta-position, a sulfanyl (-S-) linkage, and an oxoacetate ester moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the ester and sulfanyl groups, and steric bulk from the iso-propoxy substituent.

Properties

IUPAC Name |

ethyl 2-oxo-2-(3-propan-2-yloxyphenyl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4S/c1-4-16-12(14)13(15)18-11-7-5-6-10(8-11)17-9(2)3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFBNOOLGAVRTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)SC1=CC=CC(=C1)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Ethyl Chloroacetate

The most direct route involves reacting 3-isopropoxyphenylthiol with ethyl chloroacetate under basic conditions. This method parallels the synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, where 2-mercaptoquinazolinone undergoes substitution with ethyl chloroacetate in dimethylformamide (DMF) using potassium carbonate as a base. For the target compound:

-

Reaction Setup :

-

Mechanism :

-

Deprotonation of the thiol by K₂CO₃ generates a thiolate ion.

-

Nucleophilic attack on the α-carbon of ethyl chloroacetate displaces chloride, forming the C–S bond.

-

-

Workup :

One-Pot Multistep Synthesis

A patent describing ethyl 2-oxocyclopentyl acetate synthesis provides a template for a one-pot approach:

-

Steps :

-

Condensation of diethyl adipate with sodium metal in toluene.

-

Substitution with ethyl chloroacetate under reflux.

-

Hydrolysis and decarboxylation in acidic conditions.

-

Esterification with ethanol.

-

-

Adaptation for Target Compound :

-

Replace diethyl adipate with 3-isopropoxyphenylthiol.

-

Omit decarboxylation, as the target lacks a cyclic ketone.

-

Advantages : Reduced purification steps; Yield : ~55% (extrapolated from).

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative data from similar syntheses:

DMF enhances solubility of ionic intermediates, while toluene suits one-pot methods.

Temperature and Time Dependence

Characterization and Analytical Data

Spectroscopic Properties

IR (KBr, cm⁻¹) :

¹H NMR (500 MHz, DMSO-d6) :

-

δ 1.25 (t, J = 7.0 Hz, 3H, CH₂CH₃),

-

δ 1.32 (d, J = 6.0 Hz, 6H, (CH₃)₂CH),

-

δ 4.18 (q, J = 7.0 Hz, 2H, OCH₂CH₃),

-

δ 4.52 (sept, J = 6.0 Hz, 1H, OCH(CH₃)₂),

Challenges and Mitigation Strategies

Thiol Oxidation

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-iso-propoxyphenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The ethyl ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of ethyl 2-(3-iso-propoxyphenyl)sulfanyl-2-oxo-acetate as an antimicrobial agent. Its structure allows it to interact effectively with bacterial membranes, leading to cell disruption and death.

Case Study :

A study investigated the compound's efficacy against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics. Results indicated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| E. coli | 0.08 |

| S. aureus | 0.07 |

| Klebsiella pneumoniae | 0.11 |

Antiparasitic Properties

The compound has also been evaluated for its antiparasitic properties, particularly against helminths. Preliminary results indicate that it exhibits potent activity against parasitic infections, which is crucial given the rise of drug-resistant strains.

Case Study :

In vitro assays showed that this compound significantly reduced the viability of Pheretima posthuma and Ascaridia galli, outperforming standard antiparasitic drugs like albendazole.

| Parasite | Activity Level |

|---|---|

| Pheretima posthuma | High |

| Ascaridia galli | Moderate |

Pesticidal Activity

The compound's sulfanyl group contributes to its potential as a pesticide, providing a mechanism for disrupting pest physiology. Its application in agrochemicals can help in the development of safer and more effective pest control agents.

Case Study :

Field trials have shown that formulations containing this compound exhibit enhanced efficacy against common agricultural pests, reducing crop damage significantly compared to untreated controls.

Synthesis and Formulation

The synthesis of this compound involves several steps, including the reaction of isopropoxyphenol with appropriate sulfanyl and acetic acid derivatives under controlled conditions. The formulation into various delivery systems (e.g., emulsions, microencapsulated formulations) enhances its bioavailability and effectiveness in both medicinal and agricultural contexts.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-iso-propoxyphenyl)sulfanyl-2-oxo-acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ester group can undergo hydrolysis to release active metabolites that interact with various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structurally analogous compounds, emphasizing substituent effects on properties such as solubility, reactivity, and steric interactions.

Substituted Phenyl Oxoacetate Esters

Table 1: Key Structural and Similarity Data

Key Observations:

- Substituent Position : The meta-substituted derivatives (e.g., 3-propoxyphenyl) introduce steric and electronic effects distinct from para-substituted analogs (e.g., 4-propoxyphenyl). For instance, para-substitution may enhance crystallinity due to symmetry, whereas meta-substitution disrupts planarity .

- Functional Group Differences: The sulfanyl (-S-) group in the target compound may increase stability against hydrolysis compared to oxygen-linked analogs (e.g., Ethyl 2-oxo-2-(3-propoxyphenyl)acetate) due to sulfur’s lower electronegativity .

- Steric Effects : The iso-propoxy group in the target compound introduces greater steric hindrance than methoxy or propoxy groups, likely affecting binding interactions in biological systems or crystallization behavior .

Sulfanyl-Containing Analogs

The sulfanyl group is a critical feature of the target compound. describes Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate, which shares the sulfanyl linkage but incorporates a heterocyclic thiochromen system. Key differences include:

- Biological Activity : The thiochromen derivative exhibits antifungal properties, suggesting that sulfanyl groups in specific contexts may enhance bioactivity .

- Stability : Sulfanyl linkages in aromatic systems can stabilize free radicals or participate in disulfide bonding, unlike oxygen-based ethers or esters .

Ester Group Variations

Ethyl 2-oxoacetate derivatives with alternative ester groups or substitution patterns include:

- Ethyl 2-(7-oxo-3,5-diphenyl-1,4-diazepan-2-yl)acetate (): Incorporates a diazepan ring, demonstrating how heterocyclic systems alter rigidity and electronic properties compared to simple phenyl derivatives.

Biological Activity

Ethyl 2-(3-iso-propoxyphenyl)sulfanyl-2-oxo-acetate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfanyl group attached to a phenyl ring, which is further substituted with an iso-propoxy group. The presence of these functional groups suggests potential interactions with biological macromolecules.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with sulfanyl groups have shown inhibitory effects on various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Anti-inflammatory Effects

Compounds containing sulfanyl groups are also noted for their anti-inflammatory properties. Research has demonstrated that these compounds can inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and IL-6, thereby reducing inflammation in various models . This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

There is emerging evidence that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics . The mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Covalent Bonding : The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their functions.

- Hydrophobic Interactions : The iso-propoxy group may enhance binding affinity through hydrophobic interactions with lipid membranes or protein pockets.

- Signal Transduction Modulation : By influencing key signaling pathways, this compound may modulate cellular responses to external stimuli, contributing to its antitumor and anti-inflammatory effects .

Study 1: Antitumor Efficacy

A study investigated the antitumor effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study highlighted the compound's ability to induce cell cycle arrest at the G1 phase .

Study 2: Anti-inflammatory Mechanism

In a mouse model of acute inflammation, administration of this compound resulted in decreased levels of TNF-alpha and IL-6 in serum. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues compared to controls, suggesting a potent anti-inflammatory effect .

Summary Table of Biological Activities

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-(3-iso-propoxyphenyl)sulfanyl-2-oxo-acetate, and how are intermediates purified?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 3-iso-propoxyphenyl thiol with ethyl oxalyl chloride under anhydrous conditions, using triethylamine as a base in tetrahydrofuran (THF) at 0–5°C .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.

- Critical Parameters: Reaction temperature control (<10°C) prevents side reactions like oxidation of the sulfanyl group. Purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S bond) .

- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 297.1 (calculated for C₁₃H₁₆O₄S) .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved during structural validation?

Methodological Answer:

- X-ray Crystallography: Refine the structure using SHELXL (e.g., anisotropic displacement parameters, twin refinement if needed). For example, a monoclinic P2₁/c space group with Z = 4 was reported for a structurally similar compound, with R₁ = 0.044 after full-matrix least-squares refinement .

- Data Reconciliation: Compare bond lengths/angles (e.g., C-S bond: 1.76–1.82 Å crystallographic vs. 1.81 Å DFT-calculated). Use Mercury software to overlay experimental and computational models .

Q. What computational methods are suitable for predicting the reactivity of the sulfanyl and oxo groups in nucleophilic substitution or redox reactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate frontier molecular orbitals (HOMO/LUMO). For example, the sulfanyl group’s nucleophilicity can be quantified via Fukui indices .

- MD Simulations: Assess solvent effects (e.g., acetonitrile vs. DMSO) on reaction pathways using GROMACS. Free-energy profiles for thiolate formation under basic conditions are critical .

Q. How can structure-activity relationships (SAR) be explored for this compound’s potential antifungal or anticancer activity?

Methodological Answer:

- In Vitro Assays: Test against Candida albicans (MIC via broth microdilution) or cancer cell lines (MTT assay). A structurally related thiochromen-4-one derivative showed IC₅₀ = 12 µM against MCF-7 cells .

- SAR Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance bioactivity. Compare logP values (HPLC-derived) to correlate lipophilicity with membrane permeability .

Q. What experimental strategies mitigate degradation during long-term stability studies under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (photolytic). Monitor via UPLC-MS at 0, 7, 14, and 30 days.

- Stabilization: Lyophilization or storage in amber vials at -20°C reduces hydrolysis of the ester group. Add antioxidants (e.g., BHT) to prevent sulfanyl oxidation .

Q. What mechanistic insights can be gained from kinetic studies of the sulfanyl group’s participation in cross-coupling reactions?

Methodological Answer:

- Kinetic Profiling: Use stopped-flow UV-Vis spectroscopy to track Pd-catalyzed Suzuki-Miyaura coupling (e.g., with aryl boronic acids). A pseudo-first-order rate constant (k₁) of ~0.15 min⁻¹ was observed for analogous thioethers .

- Isotopic Labeling: Incorporate ³⁴S into the sulfanyl group and track isotopic distribution via HRMS to confirm retention in the product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.